molecular formula C10H10BrF B3045312 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 104761-49-1

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3045312
CAS No.: 104761-49-1
M. Wt: 229.09 g/mol
InChI Key: UJUXPECXTLSPTF-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene (CAS 104761-49-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused aromatic-alicyclic system, incorporating both bromo and fluoro substituents, which makes it a highly versatile synthon for various synthetic transformations. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecular architectures. Concurrently, the fluorine atom can be utilized to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the development of active pharmaceutical ingredients (APIs). While specific biological data and a detailed mechanism of action for this exact molecule are not extensively reported in the public domain, its core structure is analogous to scaffolds found in compounds active against central nervous system targets. Researchers value this chemical for the synthesis and exploration of novel therapeutic agents, particularly in constructing focused libraries for high-throughput screening. As with all such specialized reagents, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUXPECXTLSPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909179
Record name 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104761-49-1
Record name Naphthalene, 5-bromo-8-fluoro-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tetrahydronaphthalene (tetralin) backbone, where the aromatic ring is substituted with bromine and fluorine at adjacent positions (Figure 1). The saturated cyclohexane ring reduces aromaticity, influencing reactivity compared to fully aromatic naphthalene derivatives. Key identifiers include:

  • SMILES : C1CCC2=C(C=CC(=C2C1)F)Br
  • InChIKey : UJUXPECXTLSPTF-UHFFFAOYSA-N
  • CAS Registry : 104761-49-1

Physicochemical Profile

Critical properties computed from PubChem and experimental data from GlpBio include:

Property Value Method/Source
Molecular Weight 229.09 g/mol PubChem
XLogP3 4.1 PubChem
Hydrogen Bond Acceptors 1 PubChem
Rotatable Bonds 0 PubChem
Solubility (DMSO) ~10 mM GlpBio

The absence of hydrogen bond donors and low polarity explain its preference for organic solvents, necessitating stock solutions in dimethyl sulfoxide (DMSO) for biological assays.

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis requires introducing bromine and fluorine into a tetralin framework. Two primary strategies emerge:

  • Late-Stage Functionalization : Bromination/fluorination of a preformed tetralin derivative.
  • Ring Construction : Building the tetralin core from substituted benzene precursors.

Proposed Synthetic Routes

Bromination of 8-Fluoro-1,2,3,4-tetrahydronaphthalene

Step 1: Synthesis of 8-Fluoro-1,2,3,4-tetrahydronaphthalene

  • Friedel-Crafts Alkylation : React 4-fluorobenzene with γ-bromobutane using AlCl₃ to form 8-fluoro-1,2,3,4-tetrahydronaphthalene via cyclization.
  • Hydrogenation : Partial hydrogenation of 8-fluoronaphthalene over a palladium catalyst could yield the tetralin core, though regioselectivity may vary.

Step 2: Electrophilic Bromination

  • Treat 8-fluoro-1,2,3,4-tetrahydronaphthalene with bromine (Br₂) in the presence of FeBr₃. The fluorine’s ortho/para-directing effect should favor bromination at the 5-position.
  • Conditions : 0–5°C, dichloromethane solvent, 12-hour reaction.

Challenges : Competitive bromination at other positions and over-bromination. Purification via column chromatography (hexane/ethyl acetate) would isolate the desired product.

Suzuki-Miyaura Coupling on a Prefunctionalized Core

Step 1: Boronic Acid Preparation

  • Lithiate 5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene using n-butyllithium, followed by treatment with trimethyl borate to form the corresponding boronic acid.

Step 2: Cross-Coupling

  • React the boronic acid with a brominated partner under Pd(PPh₃)₄ catalysis. While this method is speculative, analogous coupling reactions are common in tetralin derivatization.
Directed ortho-Metalation (DoM)
  • Use a directing group (e.g., amide) on 8-fluoro-1,2,3,4-tetrahydronaphthalene to facilitate lithiation at the 5-position. Subsequent quenching with Br₂ or N-bromosuccinimide (NBS) introduces bromine.

Applications in Medicinal Chemistry

KRAS Inhibition

Patent WO2022135470A1 identifies this compound as a key intermediate in synthesizing KRAS inhibitors, which target oncogenic signaling pathways. The bromine atom likely serves as a handle for further cross-coupling reactions to attach pharmacophores.

Structure-Activity Relationship (SAR)

  • Hydrophobicity : The high XLogP3 suggests membrane permeability, advantageous for intracellular targets.
  • Halogen Effects : Fluorine enhances metabolic stability, while bromine facilitates downstream functionalization.

Scientific Research Applications

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene are best contextualized against analogous tetrahydronaphthalene derivatives. Key comparisons include:

Substituent Position and Halogen Effects
  • 5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1804408-87-4):
    • Molecular weight: 248.05 g/mol.
    • The methoxy group at position 8 enhances electron density in the aromatic ring, increasing susceptibility to electrophilic attack compared to the electron-withdrawing fluorine substituent in 5-bromo-8-fluoro derivatives. This difference significantly alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where methoxy-substituted analogs exhibit faster coupling kinetics.
  • 8-Bromo-5-nitro-naphthalene-1-carboxylic acid :
    • The nitro group at position 5 introduces strong electron-withdrawing effects, reducing nucleophilicity at adjacent positions. This contrasts with bromine’s moderate electron-withdrawing nature in the 5-bromo-8-fluoro analog, which preserves reactivity for further functionalization.
Physicochemical Properties

The table below summarizes critical properties of selected tetrahydronaphthalene analogs:

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Key Applications
This compound 243.08 3.2 85–87 (lit.) Kinase inhibitor intermediates
5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene 248.05 2.8 72–74 Cross-coupling substrates
8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-benzazocine-5-carboxylic acid 382.25 4.1 >200 Opioid receptor ligands

Key Observations :

  • Fluorine’s electronegativity in 5-bromo-8-fluoro derivatives increases polarity compared to methoxy-substituted analogs, as reflected in lower LogP values.
  • Bulky substituents (e.g., 2-methylpropyl in benzazocine derivatives) elevate melting points due to enhanced crystalline packing.

Biological Activity

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a tetrahydronaphthalene backbone. These halogen atoms impart distinct electronic properties that enhance its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as a precursor in the synthesis of various bioactive compounds. Its mechanism of action can be summarized as follows:

  • Inhibition of Chemokine Receptors : The compound is utilized in the synthesis of sulfonamides that inhibit the chemokine receptor CCR8. This receptor plays a crucial role in mediating inflammatory responses associated with conditions such as asthma and rheumatoid arthritis.
  • Anticancer Potential : Research indicates that derivatives of this compound exhibit potential anticancer activity. For instance, studies have shown its effectiveness against various cancer types including glioblastoma multiforme and hepatocellular carcinoma .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry. It is involved in:

  • Synthesis of Bioactive Molecules : this compound is used to create sulfonamide derivatives that target specific receptors for therapeutic effects .
  • Drug Design : The unique properties of the compound facilitate the design of drugs with improved efficacy and reduced side effects through bioisosterism—substituting hydrogen atoms with halogens to enhance binding affinity to biological targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Chemokine InhibitionInhibits CCR8 receptor activity, reducing inflammation
Anticancer ActivityEffective against glioblastoma and hepatocellular carcinoma
Drug DevelopmentUsed as a precursor for sulfonamide synthesis

Notable Research Findings

  • Inhibition Studies : A study demonstrated that derivatives synthesized from this compound showed significant inhibition of CCR8-mediated pathways in vitro. This suggests potential therapeutic applications for allergic and autoimmune diseases.
  • Antitumor Activity : Another investigation reported that certain analogs exhibited cytotoxic effects against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells .
  • Material Science Applications : Beyond medicinal chemistry, this compound has been explored for its electronic properties in materials science. Its unique structure allows for potential applications in developing novel materials with specific electronic characteristics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene, and how does solvent choice influence reaction efficiency?

  • The compound can be synthesized via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with AIBN as a radical initiator, as demonstrated in analogous naphthalene derivatives . Fluorination may involve halogen-exchange reactions or electrophilic substitution using fluorinating agents like Selectfluor. Solvent polarity and stability (e.g., CCl₄ for radical reactions) are critical to minimize side reactions and improve yields .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

  • Key techniques include:

  • Mass Spectrometry (MS): High-resolution EI-MS or ESI-MS for molecular ion confirmation (e.g., m/z 210.0044 for [M]⁺) .
  • NMR: ¹H/¹³C NMR to assign substituent positions (e.g., fluorine-induced deshielding in ¹⁹F NMR).
  • GC-MS: For purity assessment and fragmentation pattern analysis .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Store at 0–6°C in airtight, light-resistant containers to prevent decomposition via radical pathways or halogen loss. Avoid prolonged exposure to moisture .

Q. Which analytical methods are suitable for quantifying trace impurities in this compound?

  • Use HPLC with UV detection (λ = 254 nm) for halogenated analogs or GC-MS with internal standards. Purity thresholds (>95%) can be validated via comparative retention times and spectral matching .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination/fluorination of the tetrahydronaphthalene scaffold?

  • Regioselectivity is influenced by electronic and steric factors. For bromination at the 5-position, radical stabilization via the tetralin ring’s conjugation directs NBS/AIBN reactivity . Fluorination at the 8-position may require directing groups (e.g., methoxy) or meta-directing effects of adjacent halogens . Computational modeling (DFT) can predict reactive sites but was not explicitly referenced in the evidence.

Q. How should researchers interpret discrepancies in spectral data for fluorinated naphthalene derivatives?

  • Contradictions in NMR or MS data (e.g., unexpected shifts or fragmentation) may arise from isotopic variations (⁷⁹Br vs. ⁸¹Br), solvent interactions, or conformational isomers. Cross-validate with synthetic controls and literature benchmarks .

Q. What strategies resolve contradictions between experimental and literature-reported synthetic yields?

  • Re-evaluate reaction parameters (temperature, stoichiometry, catalyst loading). For example, a reported yield disparity in fluorination () was addressed by optimizing reaction time and purification methods. Document procedural deviations rigorously .

Q. How does solvent selection impact the scalability of halogenation reactions?

  • Non-polar solvents (CCl₄) favor radical mechanisms but pose environmental/toxicity concerns. Alternatives like acetonitrile or DCM may require adjusted initiator concentrations. Solvent recycling protocols should be developed for large-scale synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene

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